Boiling Point and Volatility Profile of n-Butyl Trifluoroacetate Relative to Methyl and Ethyl Analogs
n-Butyl trifluoroacetate exhibits a boiling point of 100–100.7 °C at 760 mmHg, which is significantly higher than that of ethyl trifluoroacetate (60.0–62.0 °C) and methyl trifluoroacetate (43–43.5 °C) under identical conditions . This elevated boiling point translates to a lower vapor pressure of 36.3 mmHg at 25 °C, compared to estimated values of approximately 100–150 mmHg for the ethyl analog . The reduced volatility minimizes evaporative losses during prolonged reactions at ambient temperature and permits safer handling in non-pressurized vessels. Conversely, the ethyl and methyl esters require refrigerated storage or specialized low-boiling-point apparatus to prevent substantial material loss. For synthetic protocols requiring extended reflux or ambient-temperature stirring over several hours, n-butyl trifluoroacetate offers a practical advantage in material retention.
| Evidence Dimension | Boiling Point at Atmospheric Pressure (760 mmHg) |
|---|---|
| Target Compound Data | 100–100.7 °C |
| Comparator Or Baseline | Ethyl trifluoroacetate: 60.0–62.0 °C; Methyl trifluoroacetate: 43–43.5 °C |
| Quantified Difference | n-Butyl boils ~38–40 °C higher than ethyl; ~57 °C higher than methyl |
| Conditions | Atmospheric pressure (760 mmHg) as reported in vendor specifications |
Why This Matters
Higher boiling point reduces material loss due to evaporation during synthesis and enables simpler handling without specialized low-temperature condensers.
